Cas no 1017778-14-1 (3-Ethoxy-2,4-difluorophenol)

3-Ethoxy-2,4-difluorophenol 化学的及び物理的性質
名前と識別子
-
- 3-Ethoxy-2,4-difluorophenol
- JS-4726
- AKOS006330113
- MFCD09258727
- 1017778-14-1
- CS-0207513
- 3-ETHOXY-2,4-DIFLUOROPHENOL
-
- MDL: MFCD09258727
- インチ: InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3
- InChIKey: CCNBSCYSXFZNAU-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=CC(=C1F)O)F
計算された属性
- せいみつぶんしりょう: 174.04923582g/mol
- どういたいしつりょう: 174.04923582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Ethoxy-2,4-difluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC303064-25g |
3-Ethoxy-2,4-difluorophenol |
1017778-14-1 | 98% | 25g |
£499.00 | 2025-02-21 | |
TRC | E107125-500mg |
3-Ethoxy-2,4-difluorophenol |
1017778-14-1 | 500mg |
$ 195.00 | 2022-06-05 | ||
Apollo Scientific | PC303064-5g |
3-Ethoxy-2,4-difluorophenol |
1017778-14-1 | 98% | 5g |
£154.00 | 2025-02-21 | |
abcr | AB264472-5g |
3-Ethoxy-2,4-difluorophenol, 97%; . |
1017778-14-1 | 97% | 5g |
€314.10 | 2024-04-21 | |
A2B Chem LLC | AI05384-10g |
3-Ethoxy-2,4-difluorophenol |
1017778-14-1 | 96% | 10g |
$391.00 | 2024-04-20 | |
1PlusChem | 1P00HA20-10g |
3-Ethoxy-2,4-difluorophenol |
1017778-14-1 | 10g |
$439.00 | 2023-12-27 | ||
A2B Chem LLC | AI05384-1g |
3-Ethoxy-2,4-difluorophenol |
1017778-14-1 | 96% | 1g |
$80.00 | 2024-04-20 | |
abcr | AB264472-5 g |
3-Ethoxy-2,4-difluorophenol; 97% |
1017778-14-1 | 5g |
€314.10 | 2022-09-01 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32360-1g |
3-Ethoxy-2,4-difluorophenol, 97% |
1017778-14-1 | 97% | 1g |
¥2626.00 | 2023-03-02 | |
TRC | E107125-1000mg |
3-Ethoxy-2,4-difluorophenol |
1017778-14-1 | 1g |
$ 315.00 | 2022-06-05 |
3-Ethoxy-2,4-difluorophenol 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
3-Ethoxy-2,4-difluorophenolに関する追加情報
Professional Introduction to 3-Ethoxy-2,4-difluorophenol (CAS No. 1017778-14-1) in Modern Chemical and Pharmaceutical Research
3-Ethoxy-2,4-difluorophenol, identified by the chemical identifier CAS No. 1017778-14-1, is a fluorinated aromatic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of halogenated phenols, which are widely studied for their diverse biological activities and industrial utility. The presence of both ethoxy and fluorine substituents in its molecular structure imparts distinct electronic and steric effects, making it a versatile scaffold for further chemical modifications and functionalization.
The synthesis of 3-Ethoxy-2,4-difluorophenol involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the desired fluorinated aromatic core. The introduction of fluorine atoms at the 2- and 4-positions enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, the ethoxy group at the 3-position provides a site for further derivatization, enabling the development of novel analogs with tailored biological properties.
In recent years, 3-Ethoxy-2,4-difluorophenol has been explored as a key intermediate in the development of pharmaceutical agents targeting various diseases. Its structural features make it a promising candidate for inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preclinical studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by modulating these enzymatic activities. Additionally, its potential role in antiviral and anticancer therapies has been investigated, with preliminary findings suggesting its ability to interfere with viral replication and induce apoptosis in cancer cells.
The fluorinated aromatic moiety is particularly noteworthy due to its ability to influence drug-receptor interactions. Fluorine atoms can alter the electronic properties of a molecule, leading to enhanced binding affinity and selectivity. This property has been leveraged in the design of next-generation therapeutics where precise molecular interactions are crucial for efficacy. For instance, 3-Ethoxy-2,4-difluorophenol derivatives have been shown to exhibit higher affinity for certain protein targets compared to their non-fluorinated counterparts. This underscores the importance of fluorine chemistry in medicinal drug development.
Recent advancements in computational chemistry have further facilitated the exploration of 3-Ethoxy-2,4-difluorophenol's potential applications. Molecular modeling techniques have been used to predict the binding modes of this compound with various biological targets, providing insights into its mechanism of action. These computational studies have guided experimental efforts by identifying optimal modifications that can enhance its pharmacological properties. Moreover, machine learning algorithms have been employed to screen large libraries of derivatives for novel bioactive compounds based on the scaffold provided by 3-Ethoxy-2,4-difluorophenol.
The pharmaceutical industry has also recognized the industrial significance of 3-Ethoxy-2,4-difluorophenol as a building block for synthesizing complex drug molecules. Its versatility allows for the creation of diverse chemical entities with potential therapeutic value across multiple therapeutic areas. Companies specializing in custom synthesis have begun offering 3-Ethoxy-2,4-difluorophenol as a starting material for contract research organizations (CROs) and pharmaceutical companies engaged in drug discovery programs. This trend reflects the growing demand for high-quality intermediates that can accelerate the development of new drugs.
Environmental considerations have also influenced the research landscape surrounding 3-Ethoxy-2,4-difluorophenol. Sustainable synthetic routes that minimize waste and reduce energy consumption are being prioritized to align with green chemistry principles. Innovations such as flow chemistry and biocatalysis have been explored as alternative methods for producing this compound efficiently while adhering to environmental regulations. These efforts not only enhance sustainability but also improve cost-effectiveness by optimizing production processes.
The future prospects of 3-Ethoxy-2,4-difluorophenol appear promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the discovery of novel therapeutics derived from this versatile compound. As computational tools become more sophisticated and sustainable practices gain traction, the role of 3-Ethoxy-2,4-difluorophenol in advancing chemical biology is poised to expand further.
1017778-14-1 (3-Ethoxy-2,4-difluorophenol) 関連製品
- 351-54-2(3-Fluoro-4-methoxybenzaldehyde)
- 371-41-5(4-Fluorophenol)
- 103-73-1(ethoxybenzene)
- 104-66-5(1,2-Diphenoxyethane)
- 122-95-2(1,4-Diethoxybenzene)
- 331-62-4(3-Fluoro-4-methoxybenzonitrile)
- 321-28-8(2-Fluoroanisole)
- 122-99-6(Phenoxyethanol)
- 93-18-5(2-Ethoxynaphthalene)
- 104-38-1(Hydroquinone bis(2-hydroxyethyl) ether)
